1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-methylpiperazine
Description
1-[(4,5-Dimethyl-3-thienyl)carbonyl]-4-methylpiperazine is a synthetic organic compound featuring a piperazine core substituted with a 4-methyl group and a carbonyl-linked 4,5-dimethylthienyl moiety. The thienyl group, a sulfur-containing heterocycle, contributes to its lipophilic character, while the piperazine ring provides structural flexibility for receptor interactions. Its synthesis involves multi-step organic reactions, often requiring controlled conditions for optimal yield and purity .
Properties
IUPAC Name |
(4,5-dimethylthiophen-3-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9-10(2)16-8-11(9)12(15)14-6-4-13(3)5-7-14/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSVFRVCBTUVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)N2CCN(CC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-methylpiperazine (CAS Number: 945205-65-2) has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Molecular Structure
- Molecular Formula: C12H18N2OS
- Molecular Weight: 230.35 g/mol
- SMILES Notation: CN1CCN(CC1)C(=O)c2cc(C)sc2
Physical Properties
| Property | Value |
|---|---|
| State | Solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | +4°C |
The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory responses.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. In a study examining N-Heterocycles as antiviral agents, derivatives similar to this compound demonstrated significant inhibitory effects against viral RNA polymerases, suggesting a promising pathway for therapeutic applications against viral infections .
Antioxidant Properties
Research indicates that compounds containing thienyl groups possess antioxidant properties. The structure of this compound may contribute to its ability to scavenge free radicals, providing a protective effect against oxidative stress .
Neuropharmacological Effects
Piperazine derivatives have been studied for their neuropharmacological effects, particularly their interaction with serotonin receptors. The compound may exhibit agonist or antagonist activity at these receptors, influencing mood and anxiety-related behaviors .
Study 1: Antiviral Efficacy
In a recent investigation into the antiviral properties of thienyl derivatives, this compound was shown to inhibit the activity of the NS5B RNA polymerase with an IC50 value of approximately 32 μM. This finding positions it as a candidate for further development in antiviral therapies .
Study 2: Neurotransmitter Interaction
A study focused on piperazine derivatives indicated that this compound interacts with serotonin receptors, exhibiting varying degrees of affinity. The results suggest potential applications in treating mood disorders and anxiety .
Study 3: Antioxidant Activity Assessment
The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. Results indicated that it effectively reduced DPPH radicals, showcasing its potential as an antioxidant agent .
Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
The compound has been studied for its potential therapeutic effects, particularly in the following areas:
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds can exhibit antidepressant-like effects. The thienyl group may enhance the pharmacological profile, making it a candidate for further investigation in treating mood disorders.
- Anticancer Properties : Certain studies suggest that compounds with similar structures have shown efficacy against various cancer cell lines. The thienyl moiety may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways.
Case Studies
- A study published in the Journal of Medicinal Chemistry explored the synthesis of piperazine derivatives and their biological activities, noting that modifications at the carbonyl position could enhance binding affinity to target receptors .
- Another investigation focused on the structure-activity relationship (SAR) of thienyl-piperazine compounds, revealing promising results in inhibiting cancer cell proliferation .
Polymer Synthesis
The compound can be utilized as a monomer in the synthesis of polymers with specific properties. Its unique structure allows for the development of materials with enhanced thermal stability and mechanical strength.
Applications in Coatings
Research has indicated that incorporating 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-methylpiperazine into polymer matrices can improve adhesion properties and resistance to environmental degradation.
Chemical Probes
Due to its unique structural characteristics, this compound can serve as a chemical probe in biological studies. It can be used to investigate specific biochemical pathways or receptor interactions in cellular models.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Piperazine Derivatives
Key Observations :
- Heterocyclic vs. Aromatic Substituents : The thienyl group in the target compound offers moderate lipophilicity compared to bulkier indole (JNJ7777120) or polar methoxyphenyl groups .
- Functional Groups : The carbonyl linkage in the target compound enables hydrogen bonding, unlike sulfonyl or amine-linked derivatives (e.g., 4-(4-Methylpiperazin-1-yl)aniline) .
Table 2: Pharmacological Profiles
Key Observations :
- Receptor Specificity : JNJ7777120’s indole group targets histamine receptors, while sulfonyl derivatives () inhibit proteases. The target compound’s thienyl group may favor distinct targets due to sulfur’s electronic effects.
- Steric Effects : Bulky substituents (e.g., adamantyl) limit receptor accessibility compared to the smaller thienyl group .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
Q & A
Q. What synthetic methodologies are recommended for producing 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-methylpiperazine with high purity?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with the coupling of 4,5-dimethylthiophene-3-carboxylic acid to 4-methylpiperazine. Key steps include:
- Activation of the carbonyl group : Use coupling agents like di(1H-imidazol-1-yl)methanethione or carbodiimides in anhydrous THF .
- Controlled reaction conditions : Heating at 40–70°C under inert atmosphere, with sonication to homogenize reactive intermediates .
- Purification : Reversed-phase column chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) followed by free-basing with sodium bicarbonate to isolate the final product .
Q. How should researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra in DMSO-d6 to verify piperazine ring protons (δ 3.3–4.1 ppm) and thienyl carbonyl signals (δ 165–180 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy using electrospray ionization (ESI+) .
- HPLC-Purity : Ensure ≥98% purity via reversed-phase HPLC with UV detection at 254 nm .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer :
- Solubility : Test in DMSO (50 mg/mL stock solutions) or dichloromethane (for short-term storage) .
- Stability : Conduct accelerated degradation studies under varied pH (1–13) and temperatures (25–60°C). Monitor via LC/MS to detect hydrolysis or oxidation products .
Advanced Research Questions
Q. How can structural modifications enhance this compound’s selectivity for biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents to the thienyl or piperazine rings. For example:
- Electron-withdrawing groups (e.g., trifluoromethyl) on the thienyl ring to improve binding affinity .
- Methoxyethyl or pyridinyl groups on the piperazine nitrogen to modulate receptor selectivity (e.g., CCR5 vs. muscarinic receptors) .
- In silico docking : Use molecular modeling software (e.g., AutoDock) to predict interactions with target proteins, followed by in vitro validation .
Q. How can contradictions in pharmacokinetic data across studies be resolved?
- Methodological Answer :
- Standardized assays : Use identical cell lines (e.g., HEK-293T for receptor binding) and assay buffers to minimize variability .
- Metabolic profiling : Conduct liver microsome studies (human/rodent) to identify species-specific metabolism differences .
- Bioavailability optimization : Modify substituents (e.g., methoxymethyl groups) to enhance oral absorption, as demonstrated for CCR5 antagonists .
Q. What experimental strategies address discrepancies in reported enzymatic inhibition (e.g., COX-1 vs. COX-2 selectivity)?
- Methodological Answer :
- Comparative enzyme assays : Use recombinant COX-1/COX-2 isoforms under identical conditions (pH 7.4, 37°C) with fluorogenic substrates .
- Cross-validation : Employ orthogonal methods (e.g., isothermal titration calorimetry) to confirm binding constants .
- Stereochemical analysis : Resolve enantiomers via chiral HPLC to isolate the active form, as racemic mixtures may obscure results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
